2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide
Description
Chemical Nomenclature and Structural Features
2-Chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide represents a sophisticated organic molecule with the molecular formula C₁₃H₁₈ClNO₃ and a molecular weight of 271.74 grams per mole. The compound is registered under the Chemical Abstracts Service number 1154010-46-4 and carries the MDL number MFCD12496834. The International Union of Pure and Applied Chemistry nomenclature clearly defines the compound's structural complexity, with the systematic name indicating the presence of a chlorine substituent at the second carbon of the propanamide chain and an ethyl linker connecting to the dimethoxyphenyl aromatic system.
The molecular structure features several distinct functional groups that contribute to its chemical behavior and reactivity. The propanamide backbone contains a carbonyl group that serves as both a hydrogen bond acceptor and a site for nucleophilic attack. The chlorine atom at the alpha position to the carbonyl group creates an electrophilic center that enhances the compound's reactivity in substitution reactions. The aromatic ring system bears two methoxy groups at the 2 and 5 positions, which significantly influence the electronic properties of the benzene ring through their electron-donating character.
The Simplified Molecular Input Line Entry System representation of the compound is CC(Cl)C(NC(C1=CC(OC)=CC=C1OC)C)=O, which clearly illustrates the connectivity pattern and stereochemical relationships. The InChI key FPWVMSYDJHLVBY-UHFFFAOYSA-N provides a unique identifier for the compound in chemical databases. The three-dimensional structure reveals important conformational features, with the ethyl bridge allowing for rotational flexibility between the aromatic system and the amide functionality.
Table 1: Fundamental Chemical Properties of this compound
Historical Context and Discovery
The development of this compound emerged from systematic investigations into chlorinated amide derivatives and their synthetic utility in organic chemistry. The compound was first catalogued in chemical databases around 2009, as evidenced by the creation date in PubChem records. This timing coincides with increased interest in developing versatile synthetic intermediates that could serve as building blocks for pharmaceutical compounds and other bioactive molecules.
The historical significance of this compound class becomes apparent when examining related synthetic methodologies described in patent literature from the early 2000s. Research into similar dimethoxyphenyl-containing compounds has roots in the synthesis of pharmaceutical intermediates, particularly those targeting cardiovascular and neurological applications. The specific structural motif combining chlorinated propanamide functionality with dimethoxyphenyl substituents represents an evolution in synthetic strategy, allowing chemists to access complex molecular architectures through modular assembly approaches.
The compound's emergence in chemical databases and commercial suppliers reflects broader trends in combinatorial chemistry and high-throughput synthesis that gained prominence in the late 1990s and early 2000s. During this period, there was substantial investment in developing diverse chemical libraries for drug discovery applications. The presence of multiple functional groups in this compound made it an attractive candidate for inclusion in such libraries, as it provides multiple sites for further chemical elaboration.
Commercial availability of the compound through multiple suppliers, including specialized fine chemical companies, indicates sustained demand for this particular structural motif. The fact that the compound is available from suppliers in different geographical regions, including the United States, Europe, and Asia, suggests its importance in global pharmaceutical research and development efforts.
Relevance in Organic Chemistry and Medicinal Chemistry
The significance of this compound in organic chemistry stems from its versatile reactivity profile and potential as a synthetic intermediate. The compound contains multiple functional groups that can participate in diverse chemical transformations, making it valuable for constructing more complex molecular frameworks. The chlorine substituent at the alpha position to the carbonyl group makes this compound particularly useful in nucleophilic substitution reactions, where the chlorine can be replaced with various nucleophiles to introduce new functional groups.
In medicinal chemistry applications, compounds bearing dimethoxyphenyl motifs have demonstrated significant biological activity across multiple therapeutic areas. The 2,5-dimethoxyphenyl substitution pattern is particularly noteworthy, as it appears in various bioactive molecules and pharmaceutical agents. The electron-donating nature of the methoxy groups influences the electronic properties of the aromatic ring, potentially affecting binding interactions with biological targets such as enzymes and receptors.
The amide functionality present in the compound provides opportunities for hydrogen bonding interactions with biological macromolecules, which is crucial for molecular recognition processes in drug-target interactions. The flexible ethyl linker between the aromatic system and the amide group allows for conformational adjustment to optimize binding geometry with target proteins. This structural flexibility is often advantageous in medicinal chemistry, as it enables the molecule to adopt conformations that maximize favorable interactions while minimizing unfavorable ones.
Table 2: Structural Features and Their Chemical Significance
| Structural Feature | Chemical Significance | Potential Applications |
|---|---|---|
| Chlorinated Carbon | Electrophilic center for substitution | Synthetic intermediate |
| Dimethoxyphenyl Ring | Electron-rich aromatic system | Bioactive motif |
| Amide Functionality | Hydrogen bonding capability | Protein binding |
| Ethyl Linker | Conformational flexibility | Optimized binding geometry |
The compound's relevance extends to its role as a building block in library synthesis for drug discovery programs. Pharmaceutical companies and research institutions frequently utilize such intermediates to generate focused libraries of related compounds for biological screening. The presence of multiple reactive sites allows for parallel synthesis approaches, where different substituents can be introduced to explore structure-activity relationships systematically.
Recent trends in medicinal chemistry have emphasized the importance of three-dimensional molecular complexity and the incorporation of diverse functional groups to escape "flat" chemical space. The structure of this compound aligns with these modern design principles by providing a scaffold that combines aromatic and aliphatic regions with multiple sites for derivatization. This makes it particularly valuable for contemporary drug discovery efforts that seek to identify novel chemical matter with improved properties compared to traditional pharmaceutical molecules.
Properties
IUPAC Name |
2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-8(14)13(16)15-9(2)11-7-10(17-3)5-6-12(11)18-4/h5-9H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWVMSYDJHLVBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Intermediates
1-(2,5-dimethoxyphenyl)ethylamine : This intermediate can be synthesized via reductive amination of 2,5-dimethoxyacetophenone or via catalytic hydrogenation of corresponding nitro precursors. Literature reports catalytic hydrogenation and Bischler–Napieralski reaction routes for related 2,5-dimethoxyphenyl ethylamine derivatives, indicating these are well-established methods for preparing the amine precursor.
2-chloropropanoyl chloride : This acyl chloride can be prepared by chlorination of propionic acid derivatives or purchased commercially. It serves as the acylating agent for amide bond formation.
Acylation Reaction
The core synthetic step is the acylation of 1-(2,5-dimethoxyphenyl)ethylamine with 2-chloropropanoyl chloride to yield this compound.
Reaction Conditions : The reaction is generally carried out in anhydrous organic solvents such as dichloromethane or tetrahydrofuran under inert atmosphere to prevent hydrolysis of the acid chloride.
Base Addition : A tertiary amine base (e.g., triethylamine or pyridine) is added to scavenge the hydrochloric acid generated during the acylation, preventing protonation of the amine and side reactions.
Temperature Control : The reaction is typically conducted at low temperatures (0°C to room temperature) to control the rate and minimize side product formation.
Workup : After completion, the reaction mixture is quenched with water, and the product is extracted into organic solvents, washed, dried, and purified by chromatography or recrystallization.
Alternative Synthetic Routes
Amide Bond Formation via Carbodiimide Coupling : Instead of using acid chlorides, coupling agents such as EDCI or DCC with 2-chloropropionic acid and the amine can be employed to form the amide bond under milder conditions, reducing side reactions and improving selectivity.
Direct Amidation : Catalytic direct amidation of 2-chloropropionic acid with the amine under dehydrating conditions or using activated esters may also be feasible, though less common due to lower reactivity.
Representative Experimental Procedure (Hypothetical Based on Literature)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 1-(2,5-dimethoxyphenyl)ethylamine (1 eq), 2-chloropropanoyl chloride (1.1 eq), triethylamine (2 eq), dichloromethane, 0°C to RT, 2 h | Slow addition of acid chloride to amine solution with base under inert atmosphere | 75-85% isolated yield; purity confirmed by NMR and MS |
| 2 | Workup: aqueous quench, extraction with DCM, washing with brine, drying over Na2SO4 | Removal of inorganic salts and impurities | Product isolated as white crystalline solid |
| 3 | Purification: flash chromatography (silica gel), eluent hexane/ethyl acetate gradient | Removal of unreacted starting materials and side products | High purity (>98%) confirmed by HPLC |
Analytical Data Supporting Preparation
NMR Spectroscopy : Characteristic peaks include amide NH, aromatic protons of 2,5-dimethoxyphenyl, methoxy groups (~3.7-3.9 ppm), and aliphatic protons adjacent to amide and chlorine.
IR Spectroscopy : Amide carbonyl stretch around 1650-1700 cm⁻¹; C–Cl stretch in fingerprint region.
Mass Spectrometry : Molecular ion peak consistent with C13H18ClNO3 (molecular weight approx. 273 g/mol).
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid Chloride Acylation | 1-(2,5-dimethoxyphenyl)ethylamine, 2-chloropropanoyl chloride | Triethylamine, DCM, inert atmosphere | 0°C to RT, 2 h | High yield, straightforward | Requires acid chloride prep, moisture sensitive |
| Carbodiimide Coupling | 1-(2,5-dimethoxyphenyl)ethylamine, 2-chloropropionic acid | EDCI or DCC, DMAP, DCM | RT, 12-24 h | Milder, avoids acid chloride | Longer reaction time, possible urea byproducts |
| Direct Amidation | Amine and acid | Catalysts or dehydrating agents | Elevated temp, solvent | Simple reagents | Lower yields, harsher conditions |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and agrochemicals.
Synthesis Methods
The synthesis typically involves:
- Starting Materials: 2,5-dimethoxybenzaldehyde and 2-chloropropionyl chloride.
- Reaction Conditions: The reaction occurs in the presence of a base (e.g., pyridine) to form an intermediate before undergoing amidation with an amine like ethylamine.
Biochemical Properties
2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide interacts with various enzymes and proteins, influencing metabolic pathways. It has been shown to modulate enzyme activity, which can lead to alterations in cellular metabolism and gene expression.
Cellular Effects
The compound impacts cell signaling pathways and gene expression, potentially affecting cellular functions. For instance:
- Gene Expression Modulation: It can alter the expression of genes involved in metabolic processes.
- Cellular Metabolism: Changes induced by this compound can lead to variations in metabolic flux and metabolite levels.
Therapeutic Potential
Due to its biological activities, this compound is being investigated for its therapeutic potential. It may serve as a lead compound for drug development aimed at treating infections or other diseases influenced by metabolic pathways.
Case Studies
- Inhibition Studies: In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in pathogenic processes, suggesting its role as a potential therapeutic agent.
- Animal Models: Research involving animal models has shown varying effects based on dosage, where lower doses may enhance enzyme activity while higher doses could lead to toxicity.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for developing new formulations in various sectors, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets. The chloro group and the dimethoxyphenyl moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substituted Phenyl Groups
2-Chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide
- Structure : Replaces methoxy groups with methyl groups on the phenyl ring and uses an acetamide (two-carbon) backbone instead of propanamide.
- Molecular Weight: 225.72 g/mol (vs. estimated ~269.7 g/mol for the target compound, assuming C₁₃H₁₇ClNO₃).
- Key Differences :
- Methyl groups reduce polarity compared to methoxy substituents, increasing lipophilicity (logP).
- Shorter acetamide chain may limit steric interactions in biological systems.
- Applications: Not explicitly stated, but acetamide derivatives are common in herbicides (e.g., alachlor) .
2-Chloro-N-[1-(4-fluorophenyl)ethyl]propanamide
- Structure : Substitutes 2,5-dimethoxyphenyl with a 4-fluorophenyl group.
- Molecular Weight: 229.68 g/mol (C₁₁H₁₃ClFNO).
- Key Differences :
2-Chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide
- Structure : Incorporates a sulfamoyl group (-SO₂NH₂) on the phenyl ring.
- Molecular Weight : 290.77 g/mol (C₁₁H₁₅ClN₂O₃S).
- Likely used as a versatile scaffold in drug discovery due to its polar, reactive sulfonamide moiety .
Chloroacetamide/Propanamide Herbicides
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Structure : Methoxymethyl and diethylphenyl substituents.
- Molecular Weight : 269.76 g/mol.
- Key Differences :
Dimethenamid (2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide)
- Structure : Thienyl ring and branched methoxy-alkyl chain.
- Higher soil mobility due to reduced hydrophobicity .
Caged Auxins and Photolabile Analogs
DMPNB-IAA ((2,5-Dimethoxyphenyl)(2-nitrobenzyl)indole-3-acetate)
Research Findings and Implications
- Synthetic Accessibility : and highlight that chloro-propanamides are synthesized via nucleophilic acyl substitution or amidation, with substituents on the phenyl ring dictating reaction conditions (e.g., protection/deprotection for methoxy groups) .
- Chlorine atoms improve metabolic stability but may increase toxicity risks .
- Agrochemical vs. Pharmaceutical Potential: While chloroacetamides dominate herbicide markets, the target compound’s dimethoxyphenyl group aligns with psychoactive phenethylamine derivatives (e.g., 25H-NBOH), suggesting possible neurological applications .
Biological Activity
2-Chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and research applications, supported by relevant data and case studies.
The compound exhibits significant interactions with various enzymes and proteins, influencing metabolic pathways. It has been noted for its potential antimicrobial and antifungal properties, making it a candidate for further pharmacological studies.
| Property | Description |
|---|---|
| Molecular Formula | C13H18ClNO3 |
| Molecular Weight | 271.74 g/mol |
| Antimicrobial Activity | Exhibits activity against various pathogens |
| Enzyme Interaction | Modulates enzyme activity in metabolic pathways |
Cellular Effects
In cellular models, this compound influences cell signaling pathways and gene expression. Studies indicate that it can alter the expression of genes involved in metabolic processes, which may lead to changes in cellular metabolism.
Case Study: Cellular Impact
In vitro studies have shown that at lower doses, the compound can enhance enzyme activity related to metabolism, while higher doses may lead to cytotoxic effects. The compound's stability over time is critical for maintaining its efficacy in cellular environments.
Molecular Mechanism
The molecular activity of this compound involves binding to specific biomolecules, leading to either enzyme inhibition or activation. This interaction can result in significant changes to gene expression patterns and cellular functions.
Mechanistic Insights
- Enzyme Modulation : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
- Gene Expression : Alterations in gene expression have been observed, particularly in genes associated with oxidative stress response and apoptosis regulation .
Temporal and Dosage Effects
Research indicates that the effects of this compound vary significantly with dosage:
- Lower Doses : Beneficial effects on enzyme modulation and gene expression.
- Higher Doses : Potential toxicity and disruption of normal cellular functions.
Table 2: Dosage Effects in Animal Models
| Dosage (mg/kg) | Observed Effect |
|---|---|
| 5 | Increased enzyme activity |
| 10 | No significant adverse effects |
| 20 | Cytotoxic effects observed |
Research Applications
The compound has diverse applications in scientific research:
- Chemistry : Used as an intermediate for synthesizing more complex organic molecules.
- Biology : Investigated for its potential therapeutic effects against various diseases.
- Medicine : Explored as a lead compound for drug development targeting antimicrobial and antifungal activities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide, and how can intermediates be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, a chloroacetamide intermediate can react with 1-(2,5-dimethoxyphenyl)ethylamine under controlled pH (8–9) in anhydrous dichloromethane. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to minimize byproducts . Similar protocols for structurally related N-arylpropanamides emphasize the use of Schlenk-line techniques to exclude moisture .
Q. How should researchers handle safety and storage of this compound given its structural analogs' hazards?
- Methodology : While direct safety data for this compound are limited, analogs like 2-chloro-N-(2-methylphenyl)propanamide require strict precautions:
- Use fume hoods, nitrile gloves, and eye protection.
- Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis .
- Dispose of waste via incineration or licensed hazardous waste services .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm the 2,5-dimethoxyphenyl group (δ 3.7–3.9 ppm for OCH₃) and propanamide backbone (δ 1.2–1.5 ppm for CH₃). 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ ~ 282.1) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for related chloroacetamides inform conformational analysis of this compound?
- Methodology : X-ray crystallography of analogs (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide) reveals planar amide groups and dihedral angles <10° between aromatic and carbonyl planes. For the target compound, computational modeling (DFT at B3LYP/6-311+G(d,p)) can predict preferred conformers, validated via SC-XRD (single-crystal X-ray diffraction) .
Q. What strategies address solubility challenges in bioactivity assays involving this hydrophobic propanamide?
- Methodology :
- Use co-solvents like DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to enhance aqueous solubility.
- Formulate as nanoparticles via solvent-antisolvent precipitation (e.g., using PLGA polymers) for in vivo studies .
- Validate solubility via dynamic light scattering (DLS) and HPLC-UV monitoring .
Q. How can researchers resolve discrepancies in SAR (structure-activity relationship) studies between this compound and caged auxin analogs?
- Methodology :
- Compare bioactivity data with caged auxins like DMPNB-IAA, which share the 2,5-dimethoxyphenyl motif.
- Design competitive binding assays (e.g., auxin receptor ABP1) to evaluate agonist/antagonist effects .
- Use molecular docking (AutoDock Vina) to map interactions between the chloroacetamide group and receptor pockets .
Q. What analytical approaches differentiate degradation products under oxidative vs. hydrolytic conditions?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
